molecular formula C11H9N3O5 B1422748 4-Nitrobenzyl 2-diazoacetoacetate CAS No. 82551-63-1

4-Nitrobenzyl 2-diazoacetoacetate

Cat. No.: B1422748
CAS No.: 82551-63-1
M. Wt: 263.21 g/mol
InChI Key: HEKGSEIAAGMGPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 2-diazoacetoacetate typically involves a two-step reaction process. The primary method includes the reaction of 4-nitrobenzyl alcohol with ethyl diazoacetoacetate. The process is as follows :

    Step 1: In a 3000 ml reaction flask equipped with a fractionation apparatus, 275.7 grams (1.8 moles) of 4-nitrobenzyl alcohol, 337.3 grams (2.16 moles) of ethyl diazoacetoacetate, 2.8 grams of sodium ethoxide, and 1380 grams of toluene are combined.

    Step 2: The mixture is warmed to reflux, and the ethanol fraction is slowly collected. After 5.5 hours of reaction, the temperature is reduced to 0-10°C, and the mixture is stirred for an additional hour.

    Step 3: The product, this compound, is obtained through filtration and drying, yielding a high purity product with a yield of 97.1%.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves streamlined steps, reduced production costs, and enhanced product quality. The overall molar yield achieves 95% or more, and the purity of the product reaches at least 99.5% .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 2-diazoacetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Nitrobenzyl 2-diazoacetoacetate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in generating substituted ketenes through thermal decomposition, which can then participate in cycloaddition reactions to form various heterocyclic compounds . The ability to produce ketenes makes it valuable for synthesizing a wide array of organic compounds, including functionalized pyrroles and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products.

Reagent for Diazo Coupling
The compound is utilized as a reagent for diazo coupling reactions, allowing for the formation of azo compounds. This application is significant in the development of dyes and pigments, as well as in the modification of polymers .

Biological Applications

Enzyme Mechanisms and Protein Modifications
In biological research, this compound is employed to study enzyme mechanisms and protein modifications. Its ability to generate reactive intermediates enables researchers to investigate interactions with various biomolecules, providing insights into enzymatic activity and protein function.

Potential Drug Development
The compound is also explored for its potential in drug development. Its reactivity allows for the modification of pharmaceutical compounds, enhancing their efficacy or altering their biological activity.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties facilitate the synthesis of high-value chemical products that require specific functional groups or structural characteristics.

Case Studies

  • Synthesis of Functionalized Pyrroles
    A study demonstrated the use of this compound in synthesizing functionalized pyrroles by generating ketenes that reacted with cyclopentadiene to form cycloadducts with good yields. This showcases its utility in producing nitrogen-containing heterocycles relevant to drug discovery.
  • Enzyme Interaction Studies
    Research involving this compound has focused on its interaction with various enzymes, revealing insights into substrate specificity and catalytic mechanisms. These findings are crucial for understanding biochemical pathways and developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 2-diazoacetoacetate involves its diazo group, which can undergo various transformations. The diazo group can be activated under specific conditions, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with molecular targets, such as enzymes or proteins, leading to modifications and functional changes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Nitrobenzyl 2-diazo-3-oxobutanoate
  • Molecular Formula : C₁₁H₉N₃O₅
  • Molecular Weight : 263.21 g/mol
  • CAS No.: 82551-63-1
  • Appearance : Pale yellow solid with ≥98% purity .
  • Melting Point : 132–134°C .

Comparison with Structurally Similar Compounds

Nitrobenzyl Esters with Halogen Substituents

(a) 4-Nitrobenzyl 2-bromoacetate (CAS Not Provided)

  • Structure : Bromoacetate group replaces the diazoacetoacetate moiety.
  • Crystallography : Planar nitrobenzyl ring with a dihedral angle of 73.24° between the ester and aromatic groups .
  • Synthesis : Derived from 4-nitrobenzyl alcohol and bromoacetyl chloride in pyridine/dichloromethane .
  • Reactivity : Halogen substituents enable nucleophilic substitution reactions, unlike diazo groups .

(b) 4-Nitrobenzyl 2-chloroacetate

  • Structure : Chloroacetate substituent.
  • Crystallography : Similar planar geometry to bromo analog but with distinct bond angles (e.g., C–Cl vs. C–Br) .
  • Applications : Intermediate in pharmaceutical synthesis; lacks diazo-related catalytic or antibiotic applications .

Key Differences :

Property 4-Nitrobenzyl 2-diazoacetoacetate 4-Nitrobenzyl 2-bromo/chloroacetate
Functional Group Diazoacetoacetate Halogenated acetate
Reactivity Photolytic/thermal decomposition Nucleophilic substitution
Application Antibiotic synthesis, catalysis General intermediates
Safety Potential explosivity (diazo) Standard halogen handling

Other Nitrobenzyl Derivatives

(a) Camptothecin Nitrobenzyl Derivatives (2-, 3-, 4-Nitrobenzyl)

  • Structure : Nitrobenzyl groups attached to camptothecin (a topoisomerase inhibitor).
  • Activity :
    • 4-Nitrobenzyl derivative inhibits topoisomerase I (IC₅₀ = 12.2 nM) .
    • 2- and 3-Nitrobenzyl analogs show lower cytotoxicity (IC₅₀ = 3.0 and 25.9 nM, respectively) .
  • Mechanism : Hypoxia-activated prodrugs via nitro group reduction under low oxygen .

(b) Malonic Acid Mono-4-nitrobenzyl Ester (CAS 77359-11-6)

  • Structure: 3-[(4-Nitrobenzyl)oxy]-3-oxopropanoic acid.
  • Applications : Building block in organic synthesis; lacks diazo functionality .

Key Differences :

Property This compound Camptothecin Nitrobenzyl Derivatives Malonic Acid Ester
Core Structure Diazoacetoacetate ester Camptothecin backbone Malonic acid
Biological Activity None reported Anticancer (topoisomerase inhibition) N/A
Function Antibiotic intermediate Prodrugs for hypoxia targeting Synthetic intermediate

(a) p-Nitrobenzylacetoacetate (CAS 61312-84-3)

  • Structure : Acetoacetate ester without diazo group.
  • Role : Precursor in imipenem synthesis; less reactive than diazo analog .
  • Comparison :
    • Reactivity : Lacks diazo group, limiting use in coupling reactions.
    • Synthesis Cost : Diazo compounds may require specialized handling, increasing production complexity .

Physical and Chemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Group
This compound 263.21 132–134 Diazoacetoacetate
4-Nitrobenzyl 2-bromoacetate ~258.1 Not reported Bromoacetate
4-Nitrobenzyl 2-chloroacetate ~229.6 Not reported Chloroacetate
p-Nitrobenzylacetoacetate 253.2 Not reported Acetoacetate

Biological Activity

4-Nitrobenzyl 2-diazoacetoacetate (CAS No. 82551-63-1) is a diazo compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro-substituted benzyl group and a diazoacetate moiety. Its structure can be represented as follows:

C11H10N4O4\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_4

This compound is known for its reactivity due to the presence of the diazo group, which can participate in various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon decomposition. These intermediates can interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that may alter their function. The proposed mechanisms include:

  • Covalent Bond Formation : The diazo group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition.
  • Radical Formation : Decomposition under certain conditions may generate radical species that can induce oxidative stress in cells.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Cell LineIC50 (µM)
MDA-MB-231 (Breast)20
HT-29 (Colon)15

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial effects of various diazo compounds, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on different cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced cell death through apoptotic pathways.

Q & A

Basic Research Questions

Q. What is the primary synthetic route for 4-nitrobenzyl 2-diazoacetoacetate, and what methodological considerations are critical for its preparation?

The compound is synthesized via a two-step process:

Transesterification : Methyl acetoacetate reacts with 4-nitrobenzyl alcohol in the presence of a catalyst (e.g., acidic or basic conditions) to form 4-nitrobenzyl acetoacetate.

Diazotization : The intermediate undergoes diazotization using sodium azide (NaN₃) and methyl sulfonyl chloride (MsCl) as a diazo-transfer reagent .
Key considerations :

  • Control reaction temperature (typically 0–5°C during diazotization to prevent premature decomposition of the diazo group).
  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or NMR to confirm intermediate formation.

Q. What physicochemical properties of this compound are critical for handling and experimental design?

  • Physical state : Pale yellow to light yellow solid .
  • Melting point : 132–134°C .
  • Solubility : Slightly soluble in DMSO and methanol, necessitating the use of polar aprotic solvents for reactions .
  • Stability : The diazo group is thermally and photolytically sensitive; store in dark, cool conditions (e.g., –20°C under inert atmosphere) .

Q. How is this compound utilized in the synthesis of carbapenem antibiotics like imipenem?

The compound serves as a key intermediate for constructing the β-lactam core of imipenem. The diazo group facilitates [2+1] cycloaddition reactions with ketene intermediates, forming the bicyclic β-lactam structure. Post-cyclization, the 4-nitrobenzyl protecting group is removed via hydrogenolysis .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance transesterification efficiency .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the diazo compound, minimizing residual azide contaminants.
  • Scale-up adjustments : For large-scale reactions, replace NaN₃ with safer diazo-transfer reagents (e.g., tosyl azide) to mitigate explosion risks .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (acetyl methyl group), δ 5.2–5.4 ppm (benzyl CH₂), and δ 8.1–8.3 ppm (aromatic protons) confirm the backbone .
    • ¹³C NMR : A carbonyl signal at ~170 ppm and diazo carbon at ~60 ppm .
  • IR spectroscopy : Strong absorbance at ~2100 cm⁻¹ (diazo group) and ~1740 cm⁻¹ (ester carbonyl) .
  • Mass spectrometry : Molecular ion peak at m/z 263.21 (C₁₁H₉N₃O₅) .

Q. How do researchers address stability challenges and decomposition pathways of this compound in synthetic workflows?

  • Decomposition pathways :
    • Thermal or photolytic cleavage of the diazo group, releasing nitrogen gas and forming reactive carbene intermediates.
    • Hydrolysis under acidic/basic conditions, yielding 4-nitrobenzyl acetoacetate .
  • Mitigation strategies :
    • Conduct reactions under inert atmospheres (N₂/Ar) and low-light conditions.
    • Use stabilizing additives (e.g., hydroquinone) to suppress radical side reactions .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Toxicity : Classified as harmful if swallowed (H302) .
  • Reactivity : Avoid contact with strong oxidizers (risk of explosive decomposition) .
  • Personal protective equipment (PPE) :
    • Impermeable gloves (nitrile), safety goggles, and lab coats.
    • Use fume hoods for weighing and reactions to minimize inhalation exposure .

Q. Methodological Notes

  • Synthetic reproducibility : Variations in molecular weight (262.198 vs. 263.21) across sources likely stem from rounding differences in reported data .
  • Storage : Store at –20°C in amber vials with desiccants to prolong shelf life .

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-diazo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKGSEIAAGMGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

35.0 ml (0.25 mol-1.8 equiv.) of triethylamine were added dropwise to a solution, cooled to 0° C., of 33.18 g (0.14 mol) of 4-nitrobenzyl acetoacetate and 30.40 g (0.15 mol) of p-toluenesulphonyl azide in 280 ml of anhydrous acetonitrile. The mixture was stirred at 0° C. for 2 hours, and the resultant precipitate was then filtered off under suction, washed with ether and dried in a high vacuum over P4O10. 20.3 g (55% of theory) of the title compound were obtained as colorless crystals, melting point: 132° C. A further 6.3 g (17% of theory) of the title compound were obtained by chromatography of the filtrate solution on 400 g of silica gel (toluene:ethyl acetate=9:1), Rf =0.35 (toluene:ethyl acetate=9:1).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
33.18 g
Type
reactant
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitrobenzyl 2-diazoacetoacetate
4-Nitrobenzyl 2-diazoacetoacetate
4-Nitrobenzyl 2-diazoacetoacetate
4-Nitrobenzyl 2-diazoacetoacetate
4-Nitrobenzyl 2-diazoacetoacetate
4-Nitrobenzyl 2-diazoacetoacetate

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